REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][C:6]([c:7]1[cH:8][cH:9][c:10]([CH3:13])[cH:11][cH:12]1)=[O:14].[CH2:20]1[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25]1.[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:26][N:27]([CH:28]=[O:29])[CH3:30].[CH:15]([Li:16])([CH2:17][CH3:18])[CH3:19].[OH2:36]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[N:5]1[C:6](=[O:14])[c:7]2[c:8]([cH:9][c:10]([CH3:13])[cH:11][cH:12]2)[CH:28]1[OH:29]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)NC(C)(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]C(C)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1ccc2c(c1)C(O)N(C(C)(C)C)C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |